Escin

Catalog No.
S613157
CAS No.
6805-41-0
M.F
C110H172O48
M. Wt
1131.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Escin

CAS Number

6805-41-0

Product Name

Escin

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(4S,6bS,8R,9R)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(E)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid

Molecular Formula

C110H172O48

Molecular Weight

1131.3 g/mol

InChI

InChI=1S/C55H86O24/c1-10-23(2)46(71)79-43-44(72-24(3)60)55(22-59)26(17-50(43,4)5)25-11-12-30-51(6)15-14-32(52(7,21-58)29(51)13-16-53(30,8)54(25,9)18-31(55)61)75-49-41(77-48-38(67)36(65)34(63)28(20-57)74-48)39(68)40(42(78-49)45(69)70)76-47-37(66)35(64)33(62)27(19-56)73-47/h10-11,26-44,47-49,56-59,61-68H,12-22H2,1-9H3,(H,69,70)/b23-10+/t26?,27-,28-,29?,30?,31-,32?,33-,34-,35+,36+,37-,38-,39+,40+,41-,42+,43?,44+,47+,48-,49-,51?,52-,53?,54-,55?/m1/s1

InChI Key

AXNVHPCVMSNXNP-YSYFQUGBSA-N

SMILES

CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)CO)OC(=O)C

Solubility

Clear, colourless, faint yellow or yellow-brown solution

Synonyms

3-(4-O-β-D-glucopyranosyl-2-O-β-D-xylopyranosyl-β-D-glucopyranuronoside)escigenin 3-Hydroxy-2-methylbutyrate Acetate; 3,5-Epoxypicene, escin deriv.; Oleanane Escin deriv.; Aescin; Aescine; Aescusan; Ba 2672; Escusan; Eskuzan; Flebostasin RetardVenoc

Canonical SMILES

CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)CO)OC(=O)C.CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)CO)OC(=O)C

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@H]1[C@@H]([C@@]2([C@@H](C[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(CCC([C@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)C2CC1(C)C)C)O)CO)OC(=O)C.C/C=C(/C)\C(=O)O[C@H]1[C@@H]([C@@]2([C@@H](C[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(CCC([C@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)C2CC1(C)C)C)O)CO)OC(=O)C

Anti-inflammatory and Anti-edematous Effects

Escin's ability to reduce inflammation and edema (fluid buildup) is thought to be linked to its effects on blood vessel permeability. Studies suggest that escin may help to stabilize blood vessel walls and reduce leakage of fluids into surrounding tissues []. This mechanism is being explored in the context of various conditions, including:

  • Chronic venous insufficiency (CVI): CVI is a condition characterized by poor blood circulation in the legs. Escin is being investigated as a potential treatment for symptoms of CVI, such as leg swelling and pain [].
  • Lymphedema: Lymphedema is a condition caused by a buildup of fluid in the body's lymphatic system. Escin's potential to reduce edema is being explored as a treatment option for lymphedema [].

Venotonic Effects

Escin may also have venotonic effects, meaning it may help to improve the tone and function of veins. This is thought to be due to its ability to stimulate the production of substances that help to constrict veins and improve blood flow []. Research is ongoing to explore the potential benefits of escin for conditions such as CVI.

Additional Research Areas

In addition to the areas mentioned above, escin is also being investigated for its potential effects in other areas, including:

  • Skin health: Escin's anti-inflammatory properties are being explored for their potential benefits in improving skin conditions such as eczema and psoriasis.
  • Cancer: Some studies suggest that escin may have anti-cancer properties, but more research is needed in this area.
  • Origin: Escin is extracted from the seeds of the horse chestnut tree [].
  • Significance in Scientific Research: Escin is being investigated for its potential benefits in treating chronic venous insufficiency (CVI), a condition where blood flow in the veins is impaired []. Studies suggest it may improve symptoms like leg swelling, pain, and fatigue [].

Molecular Structure Analysis

Escin is a complex mixture of various saponin molecules, with β-aescin being the primary active component []. Saponins are glycosides, meaning they contain a sugar molecule linked to a non-sugar chain. The non-sugar chain in escin is responsible for its biological activity [].


Physical And Chemical Properties Analysis

  • Melting Point: No data readily available for pure escin.
  • Boiling Point: No data readily available for pure escin.
  • Solubility: Escin is soluble in water and ethanol [].
  • Stability: Escin is relatively stable but can degrade under extreme heat or light [].

Escin's mechanism of action is still being elucidated, but it appears to work through various pathways []. Here are some proposed mechanisms:

  • Increased Venous Tone: Escin may improve vein function by stimulating the production of nitric oxide, a vasodilator (relaxes blood vessels) []. However, some studies suggest it might actually have a vasoconstrictive (narrows blood vessels) effect [].
  • Reduced Inflammation: Escin's anti-inflammatory properties may be due to its ability to inhibit the activity of enzymes involved in the inflammatory process [].
  • Improved Lymphatic Drainage: Escin might enhance the drainage of excess fluid from tissues, reducing swelling [].

Escin is generally considered safe when used at recommended doses []. However, high doses may cause gastrointestinal side effects like nausea, vomiting, and diarrhea []. It can also interact with certain medications, so consulting a healthcare professional before use is crucial [].

Note:

  • The information on Escin's mechanism of action is based on ongoing research, and the exact mechanisms are not fully understood.
  • More studies are needed to confirm the efficacy and safety of Escin for various conditions.

Purity

≥95%

XLogP3

0.7

Boiling Point

764.81°C (rough estimate)

Appearance

Off-white, pale yellow or beige powder

Melting Point

224.5°C

Storage

Ambient

GHS Hazard Statements

Aggregated GHS information provided by 126 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 126 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 125 of 126 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (48%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (79.2%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (47.2%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (47.2%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Cardiovascular Agents

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

11072-93-8

Use Classification

Cosmetics -> Tonic

Dates

Modify: 2023-08-15

Explore Compound Types